molecular formula C10H9NO2 B8303303 p-Acetoxybenzylcyanide

p-Acetoxybenzylcyanide

Cat. No.: B8303303
M. Wt: 175.18 g/mol
InChI Key: ZVEKWQJEZUFXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Acetoxybenzylcyanide (4-acetoxybenzyl cyanide) is an aromatic cyanide derivative characterized by a benzyl cyanide backbone substituted with an acetoxy group at the para position. This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its dual functional groups (cyanide and acetoxy), which enable diverse reactivity. However, direct data on its physical, chemical, or applicative properties are notably absent in the provided evidence. Insights into its behavior must be inferred from structurally or functionally related cyanide compounds, such as ethyl cyanide and sodium cyanide, as well as analytical methodologies referenced in the evidence.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

[4-(cyanomethyl)phenyl] acetate

InChI

InChI=1S/C10H9NO2/c1-8(12)13-10-4-2-9(3-5-10)6-7-11/h2-5H,6H2,1H3

InChI Key

ZVEKWQJEZUFXHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

  • Sodium Cyanide : Well-documented in industrial contexts but lacks relevance to aromatic cyanides .
  • Ethyl Cyanide : Highlights the importance of volatility and organic-phase reactivity, offering indirect insights into handling this compound .
  • Glycan Tools () : While unrelated to cyanides, they underscore the need for tailored analytical approaches for diverse compounds.

Critical Gap: No direct studies on this compound are cited in the evidence, necessitating extrapolation from structurally analogous compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.